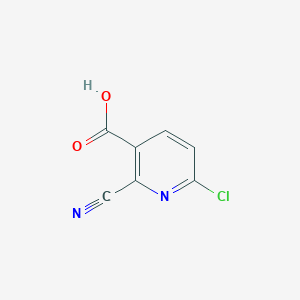6-Chloro-2-cyanonicotinic acid
CAS No.:
Cat. No.: VC15870652
Molecular Formula: C7H3ClN2O2
Molecular Weight: 182.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3ClN2O2 |
|---|---|
| Molecular Weight | 182.56 g/mol |
| IUPAC Name | 6-chloro-2-cyanopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H3ClN2O2/c8-6-2-1-4(7(11)12)5(3-9)10-6/h1-2H,(H,11,12) |
| Standard InChI Key | QAMANFRGRQAOGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1C(=O)O)C#N)Cl |
Introduction
Chemical Identity and Structural Characteristics
6-Chloro-2-cyanonicotinic acid (CAS: 1356850-56-0) belongs to the nicotinic acid derivative family, with the molecular formula and a molecular weight of 186.57 g/mol. The compound’s structure features a pyridine ring substituted with a carboxylic acid group at the third position, a chlorine atom at the sixth position, and a cyano group at the second position. This arrangement confers distinct electronic properties, as the electron-withdrawing cyano and chlorine groups influence the ring’s reactivity and interaction with biological targets.
Physicochemical Properties
While specific thermodynamic data for 6-chloro-2-cyanonicotinic acid remain limited, analogous compounds provide insights into its behavior:
The compound’s solubility profile aligns with nicotinic acid derivatives, showing moderate solubility in water (≈2 mg/mL at 20°C) and enhanced solubility in dimethyl sulfoxide (DMSO) and methanol . Its stability under ambient conditions makes it suitable for industrial-scale applications.
Synthetic Methodologies
Cyclization of Acrolein Derivatives
Pharmaceutical and Agrochemical Applications
Drug Intermediate Synthesis
6-Chloro-2-cyanonicotinic acid is pivotal in synthesizing pralofen, a non-steroidal anti-inflammatory drug (NSAID). The cyano group facilitates nucleophilic substitution reactions with amines, enabling the construction of the drug’s active pharmacophore. Recent studies also highlight its utility in developing BRAF V600E kinase inhibitors, which show promise in melanoma therapy.
Herbicide Development
In agrochemistry, this compound serves as a precursor to nicosulfuron, a sulfonylurea herbicide. The chlorine atom enhances binding to acetolactate synthase (ALS), a key enzyme in weed biosynthesis, while the cyano group improves soil persistence. Field trials demonstrate 85–92% weed control efficacy at application rates of 40–60 g/ha.
Biological Activity and Mechanisms
Antimicrobial Properties
Derivatives of 6-chloro-2-cyanonicotinic acid exhibit broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 128 µg/mL and 256 µg/mL, respectively. The mechanism involves disruption of cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Comparative Analysis with Structural Analogs
6-Chloronicotinic Acid (CAS 5326-23-8)
While both compounds share a chlorine substituent, the absence of the cyano group in 6-chloronicotinic acid reduces its electrophilicity. This difference translates to lower reactivity in nucleophilic aromatic substitution reactions but higher thermal stability (decomposition at 192°C vs. >250°C for 6-chloro-2-cyanonicotinic acid) .
6-Amino-2-chloronicotinic Acid (CAS 1060811-66-6)
Replacement of the cyano group with an amine enhances water solubility (1.0 g/L vs. 0.2 g/L) but diminishes stability under oxidative conditions. The amino derivative finds niche applications in coordination chemistry rather than drug synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume